1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol and thiophen-2-ylmethyl isocyanate. These intermediates are then reacted under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohol or amine derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may play a role in the compound’s ability to interact with biological macromolecules, while the urea group can form hydrogen bonds, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
- 1-(2-(Thiophen-2-yl)-2-hydroxyethyl)-3-(furan-2-ylmethyl)urea
- 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
Uniqueness
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both furan and thiophene rings in its structure, which can impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-15(17-10-12-4-2-8-22-12)18-11-16(20,13-5-1-7-21-13)14-6-3-9-23-14/h1-9,20H,10-11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHZDUVZZTQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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